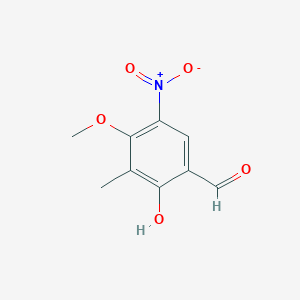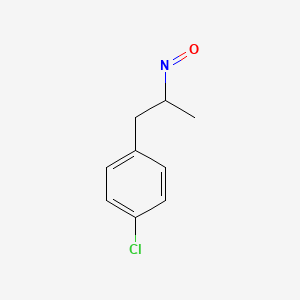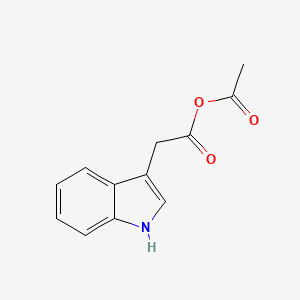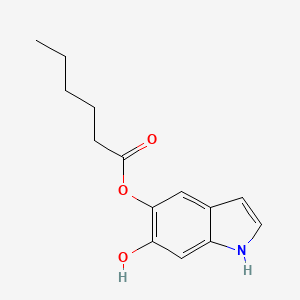
Acetamide, N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate is a complex organic compound with a unique structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the acetamido and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
- Step 1: Synthesis of the Pyrimidine Core:
- Reactants: Urea, ethyl acetoacetate
- Conditions: Acidic or basic medium, elevated temperature
- Product: 6-oxo-1,6-dihydropyrimidine
- Step 2: Introduction of the Acetamido Group:
- Reactants: 6-oxo-1,6-dihydropyrimidine, acetic anhydride
- Conditions: Mild heating, solvent (e.g., acetic acid)
- Product: 2-acetamido-6-oxo-1,6-dihydropyrimidine
- Step 3: Introduction of the Methoxy Group:
- Reactants: 2-acetamido-6-oxo-1,6-dihydropyrimidine, methanol, catalyst (e.g., sulfuric acid)
- Conditions: Reflux, solvent (e.g., methanol)
- Product: 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Aqueous or organic solvent, controlled temperature
- Products: Oxidized derivatives with potential changes in biological activity
- Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvent, low temperature
- Products: Reduced derivatives with altered chemical properties
- Substitution:
- Reagents: Halogens, nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., Lewis acids)
- Products: Substituted derivatives with modified functional groups
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use hydrogen peroxide in an aqueous medium, while reduction reactions often involve sodium borohydride in an anhydrous solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate has several scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and potential as a catalyst in organic reactions
- Biology:
- Investigated for its potential as an enzyme inhibitor
- Studied for its interactions with biological macromolecules
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities
- Studied for its pharmacokinetics and pharmacodynamics
- Industry:
- Used in the development of new materials with specific properties
- Studied for its potential applications in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways:- Enzymes:
- Inhibition of specific enzymes involved in metabolic pathways
- Modulation of enzyme activity to achieve therapeutic effects
- Receptors:
- Binding to specific receptors to alter cellular signaling pathways
- Modulation of receptor activity to influence physiological processes
Comparación Con Compuestos Similares
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds:- 2-Acetamido-6-oxo-1,6-dihydropyrimidine:
- Lacks the methoxy and oxoethyl acetate groups
- Different reactivity and biological activity
- 1-Methoxy-2-oxoethyl acetate:
- Lacks the pyrimidine core and acetamido group
- Different chemical properties and applications
Uniqueness: The unique combination of functional groups in 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
86953-32-4 |
|---|---|
Fórmula molecular |
C11H13N3O6 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-1-methoxy-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H13N3O6/c1-5(15)12-11-13-7(4-8(17)14-11)9(18)10(19-3)20-6(2)16/h4,10H,1-3H3,(H2,12,13,14,15,17) |
Clave InChI |
FPRITRXMKGBVGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)

![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)

![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)

